![molecular formula C14H11NO B3057659 3-Phenyl-2,3-dihydroisoindol-1-one CAS No. 835-18-7](/img/structure/B3057659.png)
3-Phenyl-2,3-dihydroisoindol-1-one
Overview
Description
3-Phenyl-2,3-dihydroisoindol-1-one is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.25 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-2,3-dihydroisoindol-1-one consists of a phenyl group attached to an isoindolone ring . The exact structure can be represented by the InChIKey WSKBLLFHGABBEW-ZDUSSCGKSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3-Phenyl-2,3-dihydroisoindol-1-one are not available, similar compounds often undergo reactions such as the Pinacol rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenyl-2,3-dihydroisoindol-1-one are not explicitly mentioned in the available resources .Scientific Research Applications
Chemical Research and Synthesis
3-Phenyl-2,3-dihydroisoindol-1-one is involved in various chemical research areas and synthesis processes. Notably, it's used in studying the impact of ring strain and phenyl groups on chemical structures and reactions. The synthesis of hydrocarbons, which might be capable of diyl formation, uses compounds like 3-Phenyl-2,3-dihydroisoindol-1-one as starting materials, highlighting its role in experimental chemistry and material synthesis (Wittig, 1980).
Organic Compound Transformations
In the field of organic chemistry, 3-Phenyl-2,3-dihydroisoindol-1-one plays a crucial role in the study of compound transformations. It's involved in processes like acid-catalyzed rearrangements, leading to the synthesis of various substituted indoles and N-hydroxyindoles, demonstrating its significance in producing complex organic molecules (Berti, Greci, & Poloni, 1981).
Synthesis of Medical and Biological Compounds
This compound is also used in synthesizing medically relevant molecules. For instance, its reaction with cyanogen bromide leads to the creation of compounds like benzoxazocine and benzoxazonine derivatives, illustrating its versatility in synthesizing a range of bioactive compounds (Bremner & Thirasasana, 1982).
Molecular Docking and Computational Studies
Additionally, 3-Phenyl-2,3-dihydroisoindol-1-one is a subject in computational studies and molecular docking, highlighting its potential in understanding biological interactions and properties. Such studies provide insights into its chemical reactivity, biological property, and potential applications in various fields like optical devices (Rajamani, Vijayakumar, Nagaraaj, & Sundaraganesan, 2020).
Nanotechnology and Catalysis
This compound also finds applications in nanotechnology, specifically in catalysis. For example, its involvement in one-pot synthesis reactions using nanodomain cubic cuprous oxide demonstrates its utility in environmentally friendly and efficient chemical processes (Sarkar et al., 2014).
Safety And Hazards
Future Directions
The future directions for research on 3-Phenyl-2,3-dihydroisoindol-1-one could involve exploring its potential biological activities, given that similar compounds have shown a wide range of biological properties . Additionally, the development of new synthetic routes for this compound could also be a promising area of research .
properties
IUPAC Name |
3-phenyl-2,3-dihydroisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-12-9-5-4-8-11(12)13(15-14)10-6-2-1-3-7-10/h1-9,13H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKBLLFHGABBEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294683 | |
Record name | 3-phenyl-2,3-dihydroisoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2,3-dihydroisoindol-1-one | |
CAS RN |
835-18-7 | |
Record name | NSC97633 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-phenyl-2,3-dihydroisoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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